molecular formula C12H18FN B13290477 (2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine

(2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine

Cat. No.: B13290477
M. Wt: 195.28 g/mol
InChI Key: QGPGZBVAIZSVSM-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine is a chemical compound with the molecular formula C12H18FN. It is known for its unique structure, which includes a 2,2-dimethylpropyl group and a 2-fluorophenylmethyl group attached to an amine. This compound is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine typically involves the reaction of 2-fluorobenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine
  • (2,2-Dimethylpropyl)[(3-fluorophenyl)methyl]amine

Uniqueness

(2,2-Dimethylpropyl)[(2-fluorophenyl)methyl]amine is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of the 2,2-dimethylpropyl group also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-12(2,3)9-14-8-10-6-4-5-7-11(10)13/h4-7,14H,8-9H2,1-3H3

InChI Key

QGPGZBVAIZSVSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC1=CC=CC=C1F

Origin of Product

United States

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